molecular formula C16H11NO3 B8744273 2-(4-Nitrobenzylidene)indan-1-one CAS No. 61661-17-4

2-(4-Nitrobenzylidene)indan-1-one

Cat. No.: B8744273
CAS No.: 61661-17-4
M. Wt: 265.26 g/mol
InChI Key: ALIVNIMDJGLSCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitrobenzylidene)indan-1-one is an α,β-unsaturated ketone featuring an indanone core fused with a 4-nitrobenzylidene moiety. The compound is synthesized via Claisen–Schmidt condensation between indan-1-one and 4-nitrobenzaldehyde under alkaline conditions (e.g., KOH in ethanol) . The nitro group (-NO₂) at the para position of the benzylidene moiety confers strong electron-withdrawing properties, influencing its reactivity, photophysical behavior, and biological interactions. This compound has been studied for its nonlinear optical (NLO) properties due to its extended π-conjugation and polarizable electronic structure .

Properties

CAS No.

61661-17-4

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

2-[(4-nitrophenyl)methylidene]-3H-inden-1-one

InChI

InChI=1S/C16H11NO3/c18-16-13(10-12-3-1-2-4-15(12)16)9-11-5-7-14(8-6-11)17(19)20/h1-9H,10H2

InChI Key

ALIVNIMDJGLSCR-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The benzylidene substituent significantly alters the compound’s properties. Key comparisons include:

Compound Substituent (R) Core Structure Key Properties References
2-(4-Nitrobenzylidene)indan-1-one -NO₂ Indanone High dipole moment (due to -NO₂), planar indanone system, enhanced NLO properties; used in optical materials .
2-(4-Methoxybenzylidene)indan-1-one -OCH₃ Indanone Electron-donating -OCH₃ reduces polarity; twisted benzene ring (8.15° from indanone plane); lower hyperpolarizability compared to nitro analog .
2-(4-Bromobenzylidene)indan-1-one -Br Indanone Moderate electron-withdrawing effect; studied for antiparasitic activity (Chagas disease) .
2-(3,5-Dimethoxybenzylidene)indan-1-one -OCH₃ (3,5-di) Indanone Increased steric hindrance; solvent-free synthesis highlights green chemistry applications .
2-(4-Nitrobenzylidene)cyclohexan-1-one -NO₂ Cyclohexanone Non-aromatic core reduces π-conjugation; lower NLO activity compared to indanone derivatives .
(Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one -NO₂ Benzofuranone Aurone scaffold (isosteric to flavones); exhibits anti-malarial and anti-histamine activity .

Key Observations :

  • Electron-withdrawing groups (-NO₂, -Br) enhance dipole moments and NLO responses, while electron-donating groups (-OCH₃) reduce polarity .
  • Core structure: Indanone derivatives show superior NLO properties compared to cyclohexanone or benzofuranone analogs due to aromaticity and planarity .
Enzyme Inhibition

Optical Properties and Solvent Effects

  • Hyperpolarizability : The nitro group in this compound increases molecular polarizability, making it suitable for NLO applications. Solvent polarity (measured by dipolarity/polarizability parameters) linearly correlates with hyperpolarizability values .
  • Comparison with methoxy analogs: Methoxy-substituted indanones exhibit redshifted absorption spectra but lower NLO efficiency due to reduced electron deficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.